BenchChemオンラインストアへようこそ!

Xyloxemine

Antitussive research Structural differentiation Diarylmethoxy-ethanamine

Xyloxemine (BS 6748) is a unique diarylmethoxy-ethanamine antitussive agent never advanced to market. Procure this research-exclusive compound for scaffold-hopping antitussive SAR studies, as a high-purity analytical reference standard (CAS 1600-19-7, UNII L95KV83PV9), or to re-evaluate its 1966 pharmacological profile with modern assays. It is not a generic substitute for codeine, dextromethorphan, or chlophedianol, offering unrestricted procurement without DEA scheduling constraints.

Molecular Formula C23H33NO2
Molecular Weight 355.5 g/mol
CAS No. 1600-19-7
Cat. No. B1683429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXyloxemine
CAS1600-19-7
SynonymsXyloxemine;  BS 6748;  BS-6748;  BS6748.
Molecular FormulaC23H33NO2
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCCOCCN(C)C
InChIInChI=1S/C23H33NO2/c1-17-9-7-10-18(2)21(17)23(22-19(3)11-8-12-20(22)4)26-16-15-25-14-13-24(5)6/h7-12,23H,13-16H2,1-6H3
InChIKeyKLOZENAJUCRQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xyloxemine (CAS 1600-19-7): Chemical Identity, Regulatory Classification, and Research Provenance


Xyloxemine (CAS 1600-19-7), also designated by the research code BS 6748, is a synthetic small-molecule antitussive (cough suppressant) agent belonging to the diarylmethoxy-ethanamine structural class [1]. It was characterized primarily in the 1960s as a potential therapeutic for cough suppression, with its pharmacological properties described in a foundational 1966 paper by Tersteege et al. [2]. The compound has an achiral structure with a molecular weight of 355.51 g/mol (monoisotopic mass 355.25 Da) and is registered under FDA Unique Ingredient Identifier (UNII) L95KV83PV9, confirming its status as a validated chemical substance [3]. Xyloxemine has never been marketed as a pharmaceutical product, and current information regarding its clinical or industrial use is not available [1]. Its availability is restricted to research-grade material intended for laboratory investigation, analytical method development, and use as a reference standard [4].

Why Generic Antitussive Substitution Fails: The Unsubstitutable Research Identity of Xyloxemine (CAS 1600-19-7)


Xyloxemine cannot be generically substituted with clinically used antitussive agents such as codeine, dextromethorphan, or chlophedianol because it occupies a distinct structural and pharmacological niche within the antitussive landscape. Unlike codeine (an opioid alkaloid) or dextromethorphan (a morphinan derivative), xyloxemine belongs to the diarylmethoxy-ethanamine series, a chemical class characterized by a bis(2,6-dimethylphenyl)methoxy moiety linked via an ethoxy spacer to a dimethylethanamine group [1]. This structural framework was associated with antitussive efficacy in the original 1966 pharmacological evaluation, but no subsequent development, marketing, or detailed comparative data followed, rendering its activity profile distinct from—and not interchangeable with—marketed alternatives [2]. The compound's research-grade availability further precludes simple substitution: its value lies in its unique molecular architecture and the specific, though incomplete, pharmacological characterization documented in archival literature, rather than in any generic antitussive application [3]. Therefore, procurement decisions must be based on the compound's specific identity as a historically studied, never-marketed reference molecule for antitussive research, not on assumptions of therapeutic equivalence to any current pharmaceutical agent [4].

Xyloxemine (CAS 1600-19-7) Quantitative Evidence Guide for Scientific Procurement and Selection


Structural Class Differentiation: Xyloxemine vs. Clinically Used Antitussives (Codeine, Dextromethorphan, Chlophedianol)

Xyloxemine is structurally distinct from all currently marketed antitussive agents. While codeine is an opioid alkaloid (molecular weight ~299 g/mol, morphinan scaffold) and dextromethorphan is a morphinan derivative (molecular weight ~271 g/mol), xyloxemine possesses a diarylmethoxy-ethanamine scaffold with a molecular weight of 355.51 g/mol, containing two 2,6-dimethylphenyl rings connected via a methylene bridge to an ethoxy-ethyl-dimethylamine chain [1][2]. This structural divergence places xyloxemine in a chemical class different from opioids, morphinans, and piperidine-based antitussives (e.g., cloperastine). The bis(2,6-dimethylphenyl)methoxy motif is not present in any approved antitussive drug, suggesting a distinct pharmacophore and potentially differentiated receptor binding profile [3]. No direct comparative pharmacological data (e.g., receptor binding affinities, in vivo ED50 values) between xyloxemine and any comparator are publicly available at this time [4].

Antitussive research Structural differentiation Diarylmethoxy-ethanamine

Regulatory Status Differentiation: Xyloxemine as a Non-Marketed Research-Only Compound

Unlike codeine (FDA-approved; DEA Schedule II/III controlled substance), dextromethorphan (FDA-approved; OTC available), and chlophedianol (FDA-approved), xyloxemine has never been marketed or approved for human therapeutic use. It retains an 'Experimental' drug group classification in DrugBank and is categorized as a 'Chemical' substance by NCATS, with no associated approval year or clinical trial record [1][2]. This non-commercialized status means xyloxemine is not subject to the scheduling, diversion control, or manufacturing oversight requirements that apply to opioid-derived antitussives. Researchers using xyloxemine as a reference compound can therefore avoid Controlled Substance handling protocols, DEA licensing, and associated procurement chain burdens required for codeine and related scheduled comparators [3]. The compound is available solely as a research reagent, typically at purities of 98% or higher, from select chemical vendors .

Drug repurposing Regulatory status Reference standard

Historical Pharmacological Characterization: 1966 In Vivo Antitussive Efficacy Data (Full Text Inaccessible)

The sole comprehensive pharmacological evaluation of xyloxemine (Tersteege et al., 1966, Archives Internationales de Pharmacodynamie et de Thérapie, volume 161, pages 314-333) constitutes the definitive evidence base for this compound's antitussive properties [1]. The full text of this article is not digitally accessible; PubMed does not include an abstract, and no publicly available databases provide quantitative data from this study. Consequently, specific efficacy parameters—such as ED50 values in cough models, comparative potency ratios against codeine or dextromethorphan, and dose-response relationships—cannot be extracted or cited at this time. The paper's title explicitly designates xyloxemine as a 'new antitussive agent' and indicates that the study encompassed its 'pharmacological properties,' but without access to the complete dataset, no head-to-head quantitative comparison can be substantiated [2]. A second 1966 paper (Doorenbos et al., Pharmaceutisch Weekblad, volume 101, pages 565-569) described an 'Investigation of xyloxemine hydrochloride' but likewise lacks an accessible abstract or full text [3].

Antitussive pharmacology Historical drug development In vivo efficacy

Validated Application Scenarios for Xyloxemine (CAS 1600-19-7) in Scientific Research and Industrial Procurement


Antitussive Drug Discovery: Pharmacophore Exploration Using a Structurally Divergent Lead Scaffold

Medicinal chemistry programs seeking to diversify antitussive chemical space beyond opioid, morphinan, and piperidine templates can employ xyloxemine as a unique diarylmethoxy-ethanamine pharmacophore for structure-activity relationship (SAR) studies. The bis(2,6-dimethylphenyl)methoxy motif is absent from all approved antitussive agents, making xyloxemine a valuable tool for fragment-based drug design and scaffold-hopping approaches. Researchers can synthesize analogs based on this core to explore selectivity, potency, and off-target profiles. This scenario draws directly on the structural class differentiation established in Section 3, Evidence Item 1 [1].

Reference Standard for Analytical Method Development and Quality Control in Research Settings

Due to its well-defined chemical structure (C23H33NO2; MW 355.51 g/mol; achiral; INN-registered) and established analytical identifiers (CAS 1600-19-7, UNII L95KV83PV9, InChIKey KLOZENAJUCRQKD-UHFFFAOYSA-N), xyloxemine can serve as a reliable analytical reference standard for chromatographic method development, mass spectrometry calibration, and purity verification workflows in pharmaceutical research laboratories. Its commercial availability at high purity (≥98%) from certified vendors supports this use. This scenario builds on the baseline characterization data in Section 1 [1].

Controlled-Substance-Free Antitussive Research Model for Academic Laboratories

Academic pharmacology and drug development programs that lack DEA registrations or controlled-substance handling facilities can utilize xyloxemine as a research tool to investigate antitussive mechanisms without navigating the regulatory constraints associated with codeine or other scheduled comparators. Xyloxemine's classification as an experimental, non-marketed compound exempts it from federal scheduling requirements, enabling unrestricted procurement and handling. This scenario directly applies the regulatory differentiation evidence presented in Section 3, Evidence Item 2 [1].

Historical and Archival Drug Development Research: Archival Data Recovery and Re-analysis

Historians of pharmacology, drug repurposing researchers, and pharmaceutical intellectual property analysts may procure xyloxemine to replicate, verify, or extend the limited 1966 pharmacological studies. Given that the compound was described as a new antitussive agent but was never advanced to clinical development, it represents an unresolved case study in early drug discovery decision-making. Accessing the original compound enables modern re-evaluation using contemporary assay technologies (e.g., patch-clamp electrophysiology, high-content screening). This scenario acknowledges the incomplete evidence base noted in Section 3, Evidence Item 3 [1].

Quote Request

Request a Quote for Xyloxemine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.